molecular formula C7H8OS B8707965 2-(Thiophen-3-yl)propanal

2-(Thiophen-3-yl)propanal

Cat. No.: B8707965
M. Wt: 140.20 g/mol
InChI Key: YPWGRPBZJBMRBG-UHFFFAOYSA-N
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Description

2-(Thiophen-3-yl)propanal is an organic compound characterized by a propanal backbone substituted with a thiophen-3-yl group. Thiophene, a sulfur-containing heterocyclic aromatic ring, imparts distinct electronic and steric properties to the molecule.

Properties

Molecular Formula

C7H8OS

Molecular Weight

140.20 g/mol

IUPAC Name

2-thiophen-3-ylpropanal

InChI

InChI=1S/C7H8OS/c1-6(4-8)7-2-3-9-5-7/h2-6H,1H3

InChI Key

YPWGRPBZJBMRBG-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1=CSC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following table summarizes key structural analogs of 2-(Thiophen-3-yl)propanal and their distinguishing features:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications
This compound C₇H₈OS Thiophen-3-yl group at C2 of propanal Potential catalytic adsorption behavior*
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol C₈H₁₁NOS Thiophen-2-yl group, hydroxyl, methylamino Pharmaceutical intermediate (e.g., drospirenone synthesis)
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine C₁₈H₁₉NOS Thiophen-3-yl, naphthol ether, methylamino High steric bulk; likely bioactive compound
Propanal C₃H₆O Unsubstituted aldehyde Adsorbs on NiMoS catalysts via di-sigma bonds
Acetone C₃H₆O Ketone group High atmospheric volatility; local emission sources

*Inferred from propanal’s adsorption behavior on NiMoS catalysts .

Reactivity and Adsorption Behavior

  • Propanal vs. This compound: Propanal adsorbs on nickel-molybdenum sulfide (NiMoS) catalysts via di-sigma bonding between the aldehyde’s carbonyl group and Mo/Ni atoms .
  • Oxygenated Derivatives: Propanoic acid and propanol (propanal derivatives) exhibit weaker interactions with NiMoS compared to propanal, as their functional groups (carboxylic acid, alcohol) lack the aldehyde’s dual binding capability .

Atmospheric Stability and Environmental Impact

Propanal and acetone demonstrate divergent atmospheric behaviors:

  • Propanal : Shows slower degradation (hours-scale variability) with fewer localized emission spikes.
  • Acetone: Exhibits rapid fluctuations (seconds to minutes) due to lab exhaust and other anthropogenic sources .

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